N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[2-(3,4-dimethoxyphenyl)-1,1,4-trioxo-2,3-dihydro-1λ6,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6S/c1-32-20-13-12-17(14-21(20)33-2)23-15-25(29)27(16-24(28)26-18-8-4-3-5-9-18)19-10-6-7-11-22(19)34(23,30)31/h6-7,10-14,18,23H,3-5,8-9,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRRGAWJWOMLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide typically involves multiple steps:
Formation of the Thiazepine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable diketone, under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the thiazepine core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where the intermediate product is reacted with cyclohexylamine.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, reaction efficiency, and the scalability of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic System
Structural Insights :
- The 1,1-dioxido group distinguishes it from analogs with sulfide (e.g., ) or sulfhydryl (e.g., ) groups, increasing oxidative stability and polarity .
Pharmacological and Physicochemical Properties
Biological Activity
N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyclohexyl group : Contributes to hydrophobic interactions.
- Dioxido and oxo groups : Implicated in various biological activities.
- Thiazepin ring : Known for its role in the modulation of biological pathways.
Antimicrobial Activity
N-cyclohexyl derivatives have shown promising antimicrobial properties against various pathogens. Studies indicate that modifications in the thiazepin structure can enhance antibacterial efficacy. For example:
- In vitro studies : Showed significant activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : Likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| N-cyclohexyl derivative | Antibacterial | 12.5 - 25 |
Anti-inflammatory Effects
Research has suggested that this compound may exhibit anti-inflammatory properties. The presence of the dimethoxyphenyl group is hypothesized to contribute to this activity by modulating inflammatory pathways.
- Case Study : In a model of induced inflammation, the compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
Anticancer Potential
The anticancer activity of similar compounds has been documented extensively. The thiazepin scaffold is known for its ability to inhibit cancer cell proliferation.
- Research Findings :
- In vitro assays showed that the compound inhibited the growth of various cancer cell lines.
- The mechanism may involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 15 |
| HeLa (cervical) | 20 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The dioxido moiety may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and cell proliferation.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in target cells.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Q. What advanced spectroscopic methods are essential for confirming the compound’s structure?
Q. What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer: Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values .
- Anti-inflammatory Activity : Measure COX-2 inhibition using ELISA kits .
- Apoptosis Induction : Use flow cytometry to assess caspase-3/7 activation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies enhance therapeutic potential?
Q. What methodological approaches address poor bioavailability in preclinical studies?
Methodological Answer: Address pharmacokinetic limitations through:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to improve aqueous solubility .
- Metabolic Stability : Introduce deuterium at labile positions to slow CYP450-mediated degradation .
- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkages for better membrane permeability .
Q. How should researchers resolve contradictions in reported activity across cell lines?
Methodological Answer: Resolve discrepancies via:
- Assay Validation : Replicate studies using standardized protocols (e.g., ATCC cell lines, matched passage numbers) .
- Purity Verification : Confirm compound integrity (>95% purity) via HPLC and LC-MS .
- Mechanistic Studies : Perform transcriptomic profiling to identify cell-specific signaling pathways .
Key Steps:
- Cross-validate results in 3+ independent labs.
- Use orthogonal assays (e.g., Western blot + qPCR) to confirm target modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
